molecular formula C15H11FN2O2 B14265533 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- CAS No. 205171-21-7

1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro-

Katalognummer: B14265533
CAS-Nummer: 205171-21-7
Molekulargewicht: 270.26 g/mol
InChI-Schlüssel: NMMHTQXETMTBCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Isoindole Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.

    Introduction of Pyridinyl Group: The pyridinyl group can be introduced via nucleophilic substitution reactions.

    Fluorination: The fluorine atom can be added using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through:

    Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1H-Isoindole-1,3(2H)-dione, 2-(4-methyl-2-pyridinyl)-5-fluoro-
  • 1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-4-fluoro-

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-(4,6-dimethyl-2-pyridinyl)-5-fluoro- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom and the dimethyl-pyridinyl group can enhance its stability and interaction with biological targets.

Eigenschaften

CAS-Nummer

205171-21-7

Molekularformel

C15H11FN2O2

Molekulargewicht

270.26 g/mol

IUPAC-Name

2-(4,6-dimethylpyridin-2-yl)-5-fluoroisoindole-1,3-dione

InChI

InChI=1S/C15H11FN2O2/c1-8-5-9(2)17-13(6-8)18-14(19)11-4-3-10(16)7-12(11)15(18)20/h3-7H,1-2H3

InChI-Schlüssel

NMMHTQXETMTBCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.